6-Fluoronaphthalen-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoronaphthalen-2-amine and its derivatives involves multiple steps, including nucleophilic substitution reactions. For example, the preparation of related fluoronaphthalene compounds typically starts from octafluoronaphthalene, which undergoes nucleophilic substitution by secondary amines to yield mono- and di-substituted fluoronaphthalene products, such as 2-aminoheptafluoronaphthalenes (Price, Suschitzky, & Hollies, 1969). These procedures can be adapted to synthesize 6-Fluoronaphthalen-2-amine, considering the specific positioning of the fluorine and amine groups.
Scientific Research Applications
Application Summary
6-Fluoronaphthalen-2-amine has been used in studies related to neurodegeneration. Specifically, it has been used in conjunction with transcranial focal stimulation (TFS), a non-invasive neuromodulation strategy with neuroprotective effects .
Method of Application
In the study, experiments were designed to determine the tissue content of dopamine, serotonin, and histamine in the brain of animals injected with 6-hydroxydopamine (6-OHDA) and then receiving daily TFS for 21 days .
2. Pharmaceutical Manufacturing
Application Summary
6-Fluoronaphthalen-2-amine, also known as 2-Amino-6-fluoronaphthalene, is a key ingredient used in high-end pharmaceutical manufacturing and drug synthesis .
Results and Outcomes
The use of 6-Fluoronaphthalen-2-amine in pharmaceutical manufacturing can lead to the production of high-quality drugs. The specific results and outcomes would depend on the particular drug being synthesized .
3. Material Science
Application Summary
6-Fluoronaphthalen-2-amine is also used in the field of material science. It can be used as a precursor or intermediate in the synthesis of various materials .
Results and Outcomes
The use of 6-Fluoronaphthalen-2-amine in material science can lead to the production of high-quality materials. The specific results and outcomes would depend on the particular material being synthesized .
properties
IUPAC Name |
6-fluoronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDTCOAZCSWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616824 | |
Record name | 6-Fluoronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronaphthalen-2-amine | |
CAS RN |
13916-91-1 | |
Record name | 6-Fluoronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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